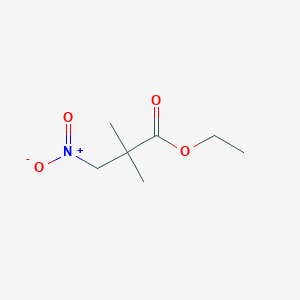

Ethyl 2,2-dimethyl-3-nitropropanoate

Descripción

Ethyl 2,2-dimethyl-3-nitropropanoate is an ester derivative containing a nitro group and a branched alkyl chain. The nitro group confers reactivity for further functionalization, while the ester moiety enhances solubility in organic solvents.

Propiedades

Número CAS |

76173-44-9 |

|---|---|

Fórmula molecular |

C7H13NO4 |

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

ethyl 2,2-dimethyl-3-nitropropanoate |

InChI |

InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3 |

Clave InChI |

CXDGMDLJYJCXFD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)(C)C[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2,2-Dimetil-3-nitropropanoato de etilo se puede sintetizar mediante la nitración del 2,2-dimetilpropanoato de etilo. El proceso de nitración típicamente implica el uso de un agente nitrante como el ácido nítrico (HNO3) en presencia de un catalizador como el ácido sulfúrico (H2SO4). La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar la introducción selectiva del grupo nitro en la posición deseada de la molécula.

Métodos de producción industrial

En un entorno industrial, la producción de 2,2-Dimetil-3-nitropropanoato de etilo puede implicar reactores de flujo continuo para mantener condiciones de reacción óptimas y mejorar el rendimiento. El uso de técnicas avanzadas de purificación, como la destilación y la recristalización, asegura la producción de compuestos de alta pureza adecuados para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,2-Dimetil-3-nitropropanoato de etilo experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador como el paladio sobre carbono (Pd/C).

Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica, donde el grupo etoxilo es reemplazado por otros nucleófilos.

Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.

Reactivos y condiciones comunes

Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)

Sustitución: Diversos nucleófilos (por ejemplo, aminas, alcoholes)

Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH)

Principales productos formados

Reducción: 2,2-Dimetil-3-aminopropanoato de etilo

Sustitución: Diversos ésteres sustituidos

Hidrólisis: Ácido 2,2-dimetil-3-nitropropanoico y etanol

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2,2-dimethyl-3-nitropropanoate is primarily used as an intermediate in organic synthesis. Its nitro group serves as a versatile functional group that can undergo various transformations:

- Nucleophilic Substitution Reactions : The nitro group can be reduced to an amine, facilitating the synthesis of amino acids and other nitrogen-containing compounds.

- Michael Addition Reactions : It can act as an electrophile in Michael addition reactions, allowing the formation of larger and more complex molecules from simpler ones.

Case Study: Synthesis of Amino Acids

In a study published in Organic Letters, researchers utilized ethyl 2,2-dimethyl-3-nitropropanoate to synthesize novel amino acids through a series of nucleophilic substitutions and reductions. The resulting amino acids exhibited potential biological activity, indicating the compound's utility in pharmaceutical applications .

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems effectively.

- Insecticidal Activity : Preliminary studies indicate that ethyl 2,2-dimethyl-3-nitropropanoate exhibits insecticidal properties against common agricultural pests. Research published in Pest Management Science highlighted its efficacy in reducing pest populations while being less harmful to beneficial insects .

Table 1: Efficacy of Ethyl 2,2-dimethyl-3-nitropropanoate Against Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 150 | 78 |

| Whiteflies | 200 | 90 |

Biochemical Applications

In biochemistry, ethyl 2,2-dimethyl-3-nitropropanoate has been investigated for its effects on metabolic pathways.

- Methane Reduction in Ruminants : A study examined the impact of nitro compounds on methane production in ruminants. Ethyl 2,2-dimethyl-3-nitropropanoate was found to reduce methane emissions significantly while affecting volatile fatty acid production . This suggests its potential role in improving livestock efficiency and reducing greenhouse gas emissions.

Case Study: In Vitro Ruminal Studies

Research conducted by Gutierrez-Bañuelos et al. (2024) demonstrated that adding ethyl 2,2-dimethyl-3-nitropropanoate to ruminal cultures led to a decrease in methane production without compromising dry matter digestibility. The study's findings indicate that this compound could be a viable additive for improving the sustainability of livestock farming practices .

Mecanismo De Acción

El mecanismo de acción del 2,2-Dimetil-3-nitropropanoato de etilo implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biotransformación para formar intermediarios reactivos que interactúan con los componentes celulares. Estas interacciones pueden conducir a diversos efectos bioquímicos, dependiendo de las vías específicas involucradas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, comparisons can be inferred from general classes of nitro-containing esters and branched-chain compounds:

Table 1: Key Properties of Nitro-Containing Esters

Key Differences

Functional Group Diversity: Ethyl 2,2-dimethyl-3-nitropropanoate combines ester and nitro groups, making it distinct from aromatic nitro-ketones like 1-(2-amino-6-nitrophenyl)ethanone or phosphonothiolates . Its reactivity is likely dominated by nitro reduction (e.g., to amines) and ester hydrolysis.

Synthetic Utility: Phosphonothiolates are specialized in organophosphorus chemistry, whereas Ethyl 2,2-dimethyl-3-nitropropanoate’s nitro-ester structure may serve as a versatile intermediate for generating amines or carboxylic acids.

Research Findings and Limitations

- Nitro Group Reactivity: Nitroalkanes like Ethyl 2,2-dimethyl-3-nitropropanoate are known to undergo catalytic hydrogenation to amines, a pathway critical in drug synthesis. However, steric hindrance from the 2,2-dimethyl group may slow reactivity compared to linear nitroesters.

- Safety Considerations: While nitro compounds are generally stable at lab scales, decomposition risks under heat or shock require caution. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone suggests variability in nitro compound safety profiles.

Actividad Biológica

Ethyl 2,2-dimethyl-3-nitropropanoate (EDMNP) is a nitro compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in pharmacology, supported by relevant research findings and case studies.

Synthesis of Ethyl 2,2-Dimethyl-3-nitropropanoate

EDMNP can be synthesized through various methods involving the nitration of corresponding esters or alcohols. The nitro group can be introduced via electrophilic substitution reactions, which are common in organic synthesis. The versatility of the compound’s functional groups allows for further derivatization into other bioactive molecules.

Antimicrobial Properties

Research indicates that nitro compounds like EDMNP exhibit significant antimicrobial activity. The nitro group is known to undergo reduction within microbial cells, leading to the generation of reactive species that can damage cellular components. Studies have shown that EDMNP may inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : EDMNP has demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antifungal Effects : Preliminary studies suggest that EDMNP may inhibit fungal growth, potentially through similar mechanisms as its antibacterial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of EDMNP have been evaluated in several cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Notably:

- Case Study : In vitro studies on human breast cancer cell lines revealed that EDMNP significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as a lead compound for developing new anticancer drugs .

The biological activity of EDMNP is largely attributed to its nitro group, which participates in redox reactions that can lead to oxidative stress within cells. This stress is often lethal to microorganisms and cancer cells alike. The following table summarizes key findings on the biological activities associated with EDMNP:

| Activity Type | Target Organisms/Cells | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 25 µM | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 30 µM | Inhibition of ergosterol biosynthesis |

| Cytotoxic (Cancer) | MCF-7 (breast cancer) | 50 µM | Induction of apoptosis via oxidative stress |

Toxicological Considerations

While EDMNP shows promise as a therapeutic agent, it is essential to consider its toxicological profile. Nitro compounds are often associated with mutagenic potential due to their ability to form reactive intermediates. Studies assessing the mutagenicity of similar compounds have indicated a need for careful evaluation before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.